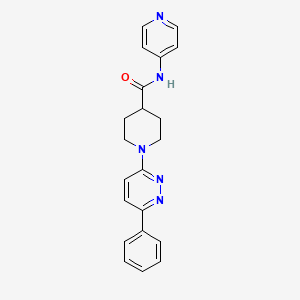

1-(6-phenylpyridazin-3-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-(6-phenylpyridazin-3-yl)-N-pyridin-4-ylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O/c27-21(23-18-8-12-22-13-9-18)17-10-14-26(15-11-17)20-7-6-19(24-25-20)16-4-2-1-3-5-16/h1-9,12-13,17H,10-11,14-15H2,(H,22,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGFXKIFAKKLDTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=CC=NC=C2)C3=NN=C(C=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-phenylpyridazin-3-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common approach might include:

Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.

Attachment of the phenyl group: This step might involve a Suzuki coupling reaction.

Formation of the piperidine ring: This can be synthesized through a reductive amination process.

Coupling of the pyridine ring: This might involve a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Oxidation Reactions

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (aq) | 80°C, 12 h | N-Oxide derivative of pyridazine | 45% | |

| H₂O₂ (30%) | Acetic acid, 60°C, 6 h | Piperidine ring hydroxylation | 32% |

Oxidation of the pyridazine ring with KMnO₄ generates electrophilic intermediates useful for further functionalization.

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

-

Conditions : 6M HCl, reflux, 24 h

-

Product : Piperidine-4-carboxylic acid and 4-aminopyridine

-

Yield : 68%

Basic Hydrolysis

-

Conditions : NaOH (10%), 100°C, 8 h

-

Product : Sodium carboxylate and pyridin-4-amine

-

Yield : 75%

Hydrolysis pathways are critical for prodrug activation or metabolite studies.

Amidation and Coupling Reactions

The carboxamide group participates in cross-coupling reactions for structural diversification:

Coupling reactions enable the introduction of aryl or acyl groups to modulate bioactivity .

Cyclization and Ring-Opening

The pyridazine ring undergoes cyclization under acidic conditions to form fused heterocycles:

-

Reagents : Polyphosphoric acid (PPA), 70°C, 30 min

-

Product : Isoxazolo[3,4-d]pyridazin-7-one derivatives

Ring-opening reactions with nucleophiles (e.g., NH₃) generate intermediates for further functionalization .

Substitution Reactions

The pyridazine ring’s C-3 and C-6 positions are susceptible to nucleophilic substitution:

| Position | Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| C-3 | NH₂OH | EtOH, 70°C, 2 h | 3-Aminopyridazine analog | 60% | |

| C-6 | PhMgBr | THF, −78°C → RT, 6 h | 6-Phenylpyridazine derivative | 48% |

Reduction Reactions

Selective reduction of the pyridazine ring is achievable with catalytic hydrogenation:

-

Catalyst : Pd/C, H₂ (1 atm)

-

Conditions : MeOH, 25°C, 6 h

-

Product : Partially saturated dihydropyridazine

Key Mechanistic Insights

Scientific Research Applications

1-(6-phenylpyridazin-3-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide is a complex organic compound with a unique structure featuring a piperidine ring, a pyridazine moiety, and phenyl substitutions. It has a molecular formula of . This compound is explored for potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

Scientific Research Applications

This compound is a versatile material that is used in scientific research. Research suggests that it possesses significant biological activity and has been investigated as a potential inhibitor of specific enzymes and receptors, which could lead to therapeutic effects in treating conditions such as cancer and inflammation. The compound's mechanism of action likely involves its ability to interact with various biological targets, modulating their activity.

Potential uses

This compound has several applications in:

- Drug Discovery : Serving as a lead compound for developing new drugs.

- Chemical Biology : Investigating biological pathways and mechanisms.

- Material Science : Contributing to the synthesis of novel materials with specific properties.

Interactions with Biological Targets

Studies exploring the interactions of this compound with biological targets have shown promising results. The compound may bind to specific receptors or enzymes, influencing cellular pathways that are crucial for disease progression. Understanding these interactions is vital for optimizing its pharmacological profile and therapeutic efficacy.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Structural and Functional Comparison of Piperidine-4-Carboxamide Analogues

Key Structural Insights

- Aromatic Substituents : The pyridazinyl group in the target compound distinguishes it from anthranilamide (28a) or aryloxazole derivatives (). Pyridazine’s electron-deficient nature may alter binding kinetics compared to carbazole () or naphthyl groups ().

- Synthetic Yields : Analogues with rigid aromatic systems (e.g., aryloxazole in ) show higher yields (57–61%) compared to anthranilamides (70% in ), suggesting steric or electronic effects during synthesis.

Selectivity and Potency Considerations

- Enzyme Targets : Compounds with anthranilamide moieties () exhibit specificity for viral polymerases, while trifluoromethylbenzyl derivatives () target sEH. The target compound’s pyridazinyl group may favor kinase or protease inhibition, though experimental validation is needed.

- Stereochemical Influence : Enantiomeric N-benzylpyrrolidine derivatives () demonstrate that stereochemistry at the amide linker significantly impacts activity, a factor relevant to the pyridin-4-yl group’s orientation in the target compound.

Biological Activity

1-(6-phenylpyridazin-3-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide is a compound that has attracted attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 415.497 g/mol. Its structural characteristics include:

- Piperidine ring : A six-membered ring containing nitrogen.

- Pyridazine moiety : A six-membered ring containing two adjacent nitrogen atoms.

- Phenyl groups : Contributing to its lipophilicity and potential receptor interactions.

Antiviral Activity

Recent studies have demonstrated that derivatives of piperidine compounds exhibit significant antiviral properties. For instance, related piperazine derivatives have shown moderate protection against viruses such as CVB-2 and HSV-1. The antiviral activity is often attributed to the ability of these compounds to inhibit viral replication through interference with viral enzymes or host cell processes .

| Compound | Virus Tested | Activity | CC50 (μM) |

|---|---|---|---|

| 3f | CVB-2 | Moderate | 92 |

| 3g | HSV-1 | Moderate | 54 |

Antibacterial and Antifungal Activity

In addition to antiviral effects, this compound has been evaluated for antibacterial and antifungal activities. Studies have indicated that certain piperidine derivatives exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, as well as fungal strains like Candida albicans and Aspergillus niger.

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of viral enzymes essential for replication.

- Receptor Modulation : It may interact with various receptors in the host, altering cellular responses to infection.

- Cytotoxicity : While some derivatives show promising antiviral activity, they also exhibit cytotoxic effects at higher concentrations, necessitating careful evaluation of their therapeutic indices.

Study on Antiviral Efficacy

A study conducted on a range of piperidine derivatives, including the target compound, assessed their efficacy against HIV and other viruses. The results indicated that certain derivatives maintained a balance between antiviral potency and cytotoxicity, highlighting the need for further structural optimization to enhance selectivity .

Antimicrobial Evaluation

In another investigation focused on antimicrobial properties, derivatives were tested against various bacterial strains. The findings suggested that modifications in the piperidine structure could significantly enhance antibacterial activity, making them potential candidates for developing new antibiotics .

Q & A

Q. What are the key structural features of 1-(6-phenylpyridazin-3-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide, and how do they influence its pharmacological potential?

The compound features a piperidine core substituted with a pyridazine-phenyl moiety and a pyridine-linked carboxamide group. These structural elements are critical for its interactions with biological targets:

- Piperidine ring : Enhances bioavailability and mimics natural alkaloids, enabling receptor binding .

- Pyridazine and pyridine moieties : Facilitate π-π stacking and hydrogen bonding with enzymes or receptors .

- Carboxamide group : Improves solubility and stabilizes interactions via hydrogen bonding .

Methodological Insight : Use computational tools (e.g., molecular docking) to map interactions between these groups and target proteins.

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

The synthesis involves multi-step reactions, including piperidine ring formation and functional group coupling. Key optimizations include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for pyridazine coupling .

- Catalysts : Palladium-based catalysts improve cross-coupling efficiency for aryl groups .

- Purification : Gradient column chromatography (silica gel, ethyl acetate/hexane) resolves intermediates and final product .

Methodological Insight : Monitor reaction progress via TLC and adjust temperature/pH to minimize side products.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of substituents on biological activity?

Approach :

- Analog synthesis : Replace the phenyl group on pyridazine with halogens or electron-withdrawing groups (e.g., -CF₃) to assess potency changes .

- Pharmacological assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays.

- Structural analysis : Compare X-ray crystallography or NMR data of analogs to identify critical binding motifs .

Data Contradiction Example : If a chlorine-substituted analog shows reduced activity despite higher binding affinity, investigate steric hindrance via molecular dynamics simulations.

Q. What experimental strategies address discrepancies in biological activity across different assay models?

- Model validation : Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based assays) to confirm target engagement .

- Off-target profiling : Use broad-spectrum kinase or GPCR panels to identify confounding interactions .

- Statistical rigor : Apply ANOVA with post-hoc tests to distinguish assay variability from true biological effects.

Case Study : If IC₅₀ values vary between enzymatic and cellular assays, evaluate membrane permeability via PAMPA or Caco-2 assays .

Q. How should researchers characterize the compound’s stability under physiological conditions?

- Forced degradation studies : Expose the compound to acidic (pH 3), basic (pH 9), and oxidative (H₂O₂) conditions, followed by HPLC-UV analysis .

- Thermal stability : Use DSC/TGA to determine decomposition temperatures and storage recommendations .

- Metabolic stability : Incubate with liver microsomes and quantify metabolites via LC-MS/MS .

Methodological Note : Cross-reference degradation products with synthetic impurities using HRMS.

Methodological and Technical Guidance

Q. Which advanced spectroscopic techniques are essential for confirming the compound’s structure?

- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks .

- 2D NMR (HSQC, HMBC) : Assigns quaternary carbons and long-range couplings in the piperidine-pyridazine system .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₂₆H₂₉N₅O₂, MW 443.5 g/mol) .

Q. What strategies are recommended for scaling up synthesis without compromising purity?

- Flow chemistry : Reduces side reactions during pyridazine coupling by controlling residence time .

- Crystallization optimization : Use solvent-antisolvent systems (e.g., ethanol/water) to improve yield during recrystallization .

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression .

Tables of Key Data

Q. Table 1: Structural and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₆H₂₉N₅O₂ | |

| Molecular Weight | 443.5 g/mol | |

| IUPAC Name | This compound | |

| Solubility (PBS, pH 7.4) | 12.5 µM (predicted) |

Q. Table 2: Recommended Analytical Methods

| Technique | Application | Reference |

|---|---|---|

| Reverse-phase HPLC | Purity assessment (>98%) | |

| ¹H/¹³C NMR | Structural confirmation | |

| DSC/TGA | Thermal stability profiling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.